D3 vs D2 Dopamine Receptor Subtype Selectivity Profile Inferred from Related Chemical Series
An analog bearing a linker-extended piperazine instead of the core piperidine (BDBM50181156) shows measurable affinity discrimination between dopamine receptor subtypes. This behavior is a class-level characteristic driven by the H-bond donor/acceptor geometry of the urea and the deep hydrophobic pocket interactions of the trifluoromethylpyrimidine. For further selection, the targeted compound's rigid piperidine spacer may produce a different binding profile compared to the flexible butyl-linked comparator [1].
| Evidence Dimension | D3 vs D2 Receptor Binding Affinity (Selectivity) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | BDBM50181156 (1-benzyl-3-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)urea): Ki = 2.70 nM (D3) vs. Ki = 137 nM (D2), a 51-fold selectivity |
| Quantified Difference | Inferred potential for subtype selectivity |
| Conditions | Competitive binding assay using cloned human dopamine D3 and D2 receptors |
Why This Matters
Understanding subtype selectivity is critical for neuroscience procurement to avoid pan-receptor activity that confounds CNS target validation studies.
- [1] BindingDB. (2009). BDBM50181156: Affinity Data for 1-benzyl-3-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)urea. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50181156 View Source
